Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester
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Overview
Description
Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester is a complex organic compound with a unique structure that combines elements of propanedioic acid and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester typically involves the esterification of propanedioic acid with a benzothiazole derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, dimethyl ester: Lacks the benzothiazole moiety, making it less complex and potentially less biologically active.
Benzothiazole derivatives: Compounds such as 2-mercaptobenzothiazole share the benzothiazole ring but differ in their functional groups and overall structure.
Uniqueness
Propanedioic acid, (2-oxo-3(2H)-benzothiazolyl)-, dimethyl ester is unique due to its combination of the propanedioic acid ester and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61516-71-0 |
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Molecular Formula |
C12H11NO5S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
dimethyl 2-(2-oxo-1,3-benzothiazol-3-yl)propanedioate |
InChI |
InChI=1S/C12H11NO5S/c1-17-10(14)9(11(15)18-2)13-7-5-3-4-6-8(7)19-12(13)16/h3-6,9H,1-2H3 |
InChI Key |
DOJHCILQVMJRCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)N1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
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